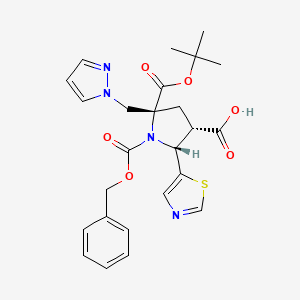
1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, which includes multiple functional groups, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-pyrrolidinetricarboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of carboxylic acid groups via oxidation or carboxylation reactions.
Step 3: Functionalization with pyrazole and thiazole groups using nucleophilic substitution or coupling reactions.
Step 4: Esterification to introduce the tert-butyl and benzyl ester groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
1,2,4-pyrrolidinetricarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or nitro groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological activity: Investigation of potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Exploration of therapeutic potential in treating various diseases.
Industry
Material science: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,2,4-pyrrolidinetricarboxylic acid derivatives depends on their specific application. For example:
Biological activity: Interaction with specific molecular targets such as enzymes or receptors.
Catalysis: Coordination with metal centers to facilitate chemical reactions.
類似化合物との比較
Similar Compounds
1,2,4-tricarboxylic acid derivatives: Similar structure but different functional groups.
Pyrazole derivatives: Compounds containing the pyrazole ring.
Thiazole derivatives: Compounds containing the thiazole ring.
Uniqueness
The uniqueness of 1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)- lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C25H28N4O6S |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C25H28N4O6S/c1-24(2,3)35-22(32)25(15-28-11-7-10-27-28)12-18(21(30)31)20(19-13-26-16-36-19)29(25)23(33)34-14-17-8-5-4-6-9-17/h4-11,13,16,18,20H,12,14-15H2,1-3H3,(H,30,31)/t18-,20+,25+/m0/s1 |
InChIキー |
ZQKYAXPZIZMLGM-DMJCMNNJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CC=N4 |
正規SMILES |
CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




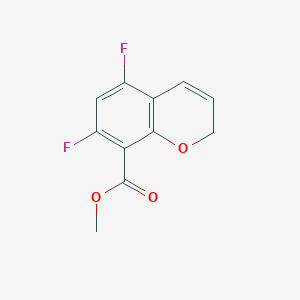
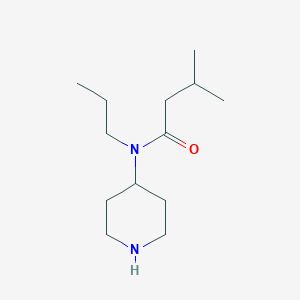
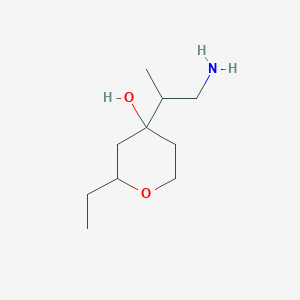
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B13169098.png)
![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one](/img/structure/B13169102.png)

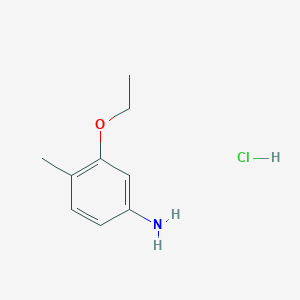
![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
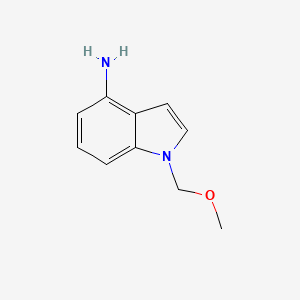

![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)

